

RC-3095 TFA: A Technical Overview for Cancer Research Professionals

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Compound of Interest

Compound Name: RC-3095 TFA

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Foreword: This document provides an in-depth technical guide on **RC-3095 TFA**, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), for researchers, scientists, and drug development professionals. It consolidates key findings from preclinical and clinical studies to elucidate its mechanism of action, anti-tumor efficacy, and potential as a therapeutic agent in oncology.

Introduction to RC-3095 TFA

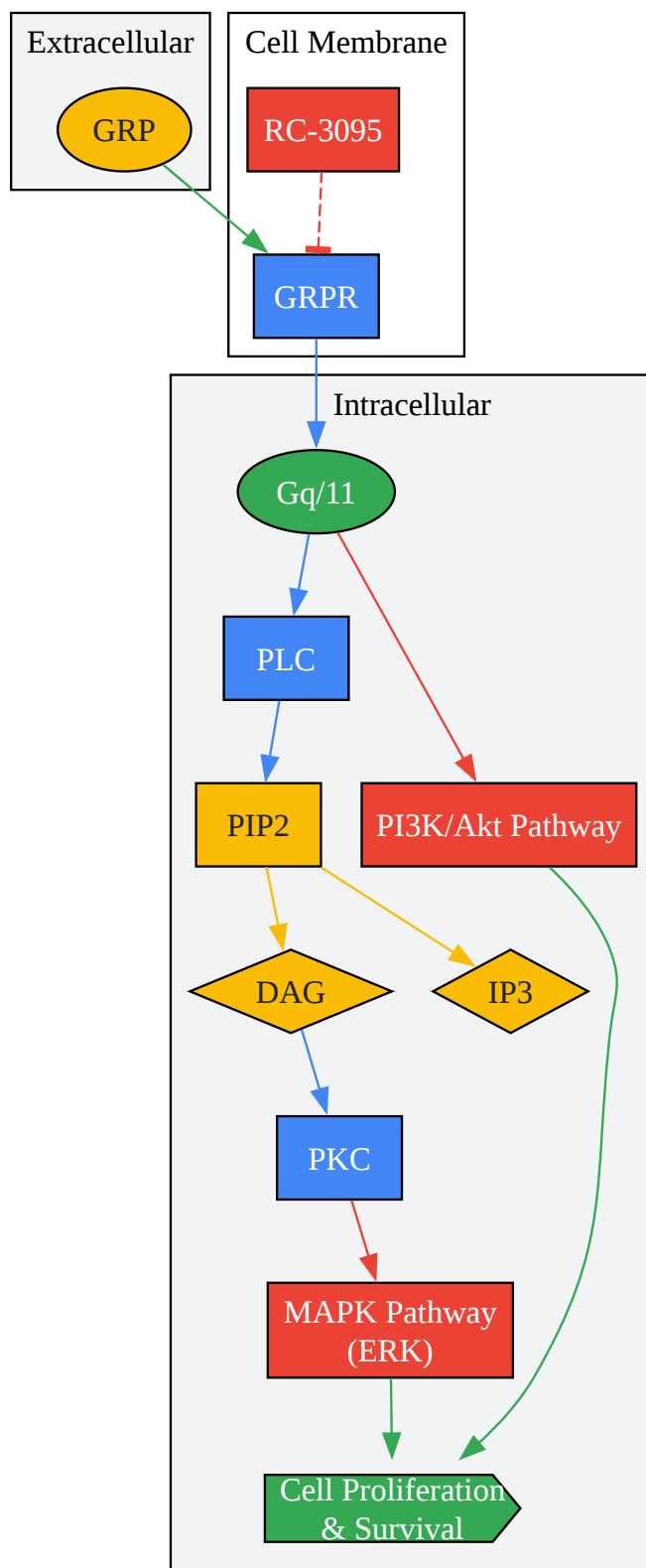
RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).^{[1][2]} GRP is a neuropeptide that has been shown to stimulate the growth of various cancers, making its receptor a compelling target for anti-cancer therapies.^{[3][4]} **RC-3095 TFA** has demonstrated anti-proliferative effects in a range of cancer models, both in vitro and in vivo, and has been evaluated in a Phase I clinical trial.^{[2][5][6][7]}

Mechanism of Action

RC-3095 TFA exerts its anti-tumor effects primarily by blocking the binding of gastrin-releasing peptide (GRP) to its receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.^{[4][8]} A key aspect of its mechanism involves the attenuation of epidermal growth factor receptor (EGFR) signaling, a critical pathway in many cancers.^[9]

GRPR Antagonism and Downstream Signaling

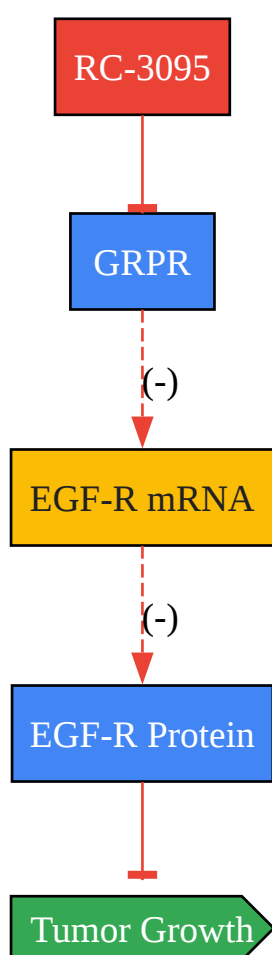
Upon binding to GRPR, a G-protein coupled receptor (GPCR), GRP activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[8] These pathways are crucial for cell growth, proliferation, and survival. By competitively inhibiting GRP binding, **RC-3095 TFA** prevents the activation of these pro-tumorigenic signaling cascades.[4][8]



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Transinactivation of the Epidermal Growth Factor Receptor (EGFR)

A significant component of **RC-3095 TFA**'s mechanism of action is the downregulation of EGFR expression and signaling.[9] Studies in small cell lung carcinoma (SCLC) have shown that treatment with RC-3095 leads to a marked decrease in both the levels of EGFR and its corresponding mRNA.[9] This suggests that GRPR signaling can transactivate the EGFR pathway, and by blocking GRPR, RC-3095 effectively shuts down this cross-talk, leading to reduced tumor growth.[2][10]



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Preclinical Efficacy

RC-3095 TFA has demonstrated significant anti-tumor activity in various preclinical cancer models.

In Vivo Studies

Cancer Type	Model	Treatment Regimen	Key Findings	Reference
Small Cell Lung Carcinoma (SCLC)	H-69 Xenograft (Nude Mice)	10 μ g/animal/day , s.c. for 5 weeks	~50% decrease in tumor volume.	[9]
			29.0% decrease in GRPR concentration.[9]	
			62.3% decrease in EGF-R levels.	[9]
			31% decrease in EGF-R mRNA levels.[9]	
Glioblastoma	C6 Glioma (Rats)	0.3 mg/kg	Reduction in tumor size from 52 mm ³ to 21 mm ³ .[6]	[6]
0.3 mg/kg + Temozolomide	Further reduction in tumor size to 10 mm ³ .[6]	[6]		
Pancreatic Cancer	CFPAC-1 Xenograft (Nude Mice)	10 μ g, twice daily, s.c. for 25 days	37% decrease in final tumor weight.[7]	[7]
			49% decrease in tumor growth rate.[7]	[7]

In Vitro Studies

Cell Line	Cancer Type	Assay	Key Findings	Reference
MDA-MB-231, MCF-7 MIII	Breast Cancer	Proliferation Assay	Inhibition of bombesin- stimulated cell growth.[3]	[3]
CFPAC-1	Pancreatic Cancer	Proliferation Assay	1 nM RC-3095 effectively inhibited bombesin- stimulated growth.[7]	[7]
1 μ M RC-3095 totally suppressed bombesin- induced growth. [7]	[7]			
C6	Glioma	Proliferation Assay	Significant reduction in cellular proliferation.[6]	[6]

Clinical Evaluation: Phase I Trial

A Phase I clinical trial of RC-3095 was conducted in patients with advanced solid malignancies.
[5]

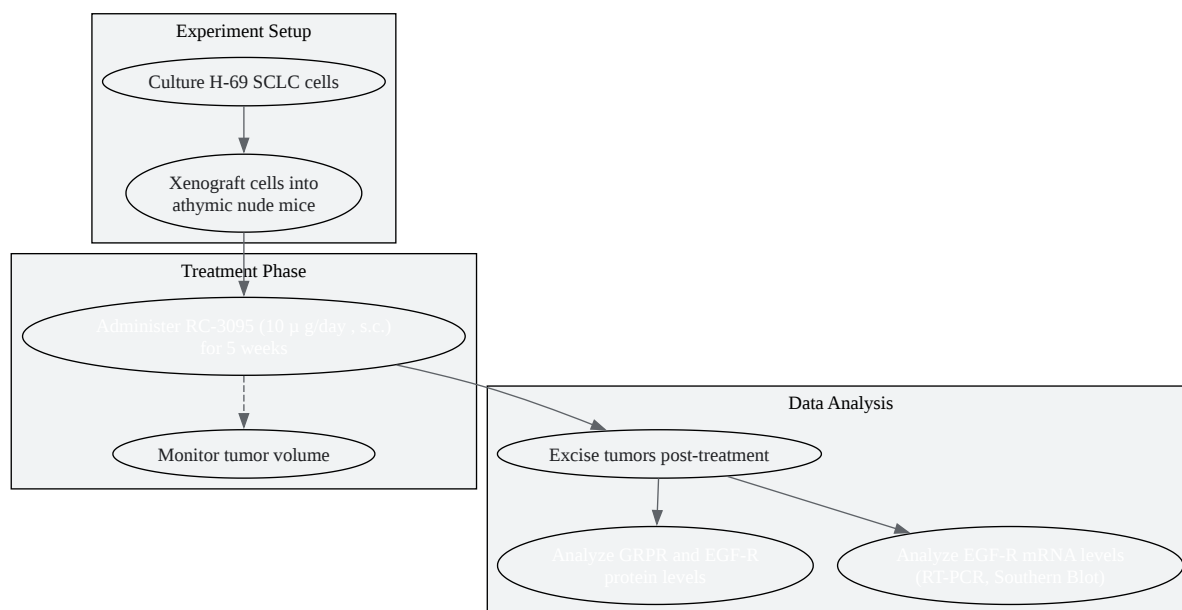
Parameter	Details	Reference
Number of Patients	25	[5]
Dosage Range	8 to 96 µg/kg, administered once or twice daily via subcutaneous injection.	[5]
Primary Toxicity	Local discomfort at the injection site, particularly at higher doses.	[5]
Pharmacokinetics (n=2 at 96 µg/kg)	Peak plasma concentrations >100 ng/mL for approximately 8 hours.	[5]
Plasma elimination half-life of 8.6-10.9 hours.	[5]	
Efficacy	No objective tumor responses were observed.	[5]
One patient with a GRP-expressing progressive medullary carcinoma of the thyroid showed a short-lasting minor response.		[5]

Experimental Protocols

H-69 SCLC Xenograft Study

- Cell Line: H-69 human small cell lung carcinoma cells.
- Animal Model: Athymic nude mice.
- Tumor Implantation: H-69 cells were xenografted into the mice. Specific details on the number of cells and site of injection are not provided in the available literature.
- Treatment: Mice were treated subcutaneously with RC-3095 at a dose of 10 µg/animal/day for 5 weeks.

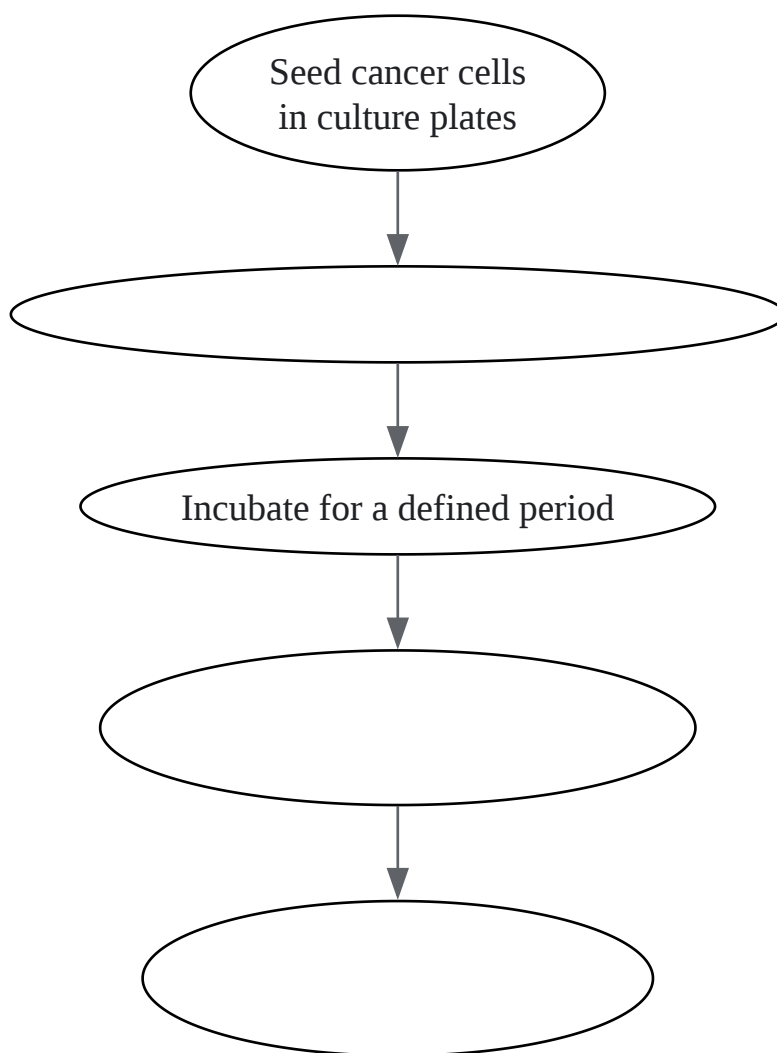
- **Tumor Measurement:** Tumor volume was measured periodically. The exact method of measurement (e.g., caliper measurements and formula used) is not specified.
- **Receptor and mRNA Analysis:** At the end of the treatment period, tumors were excised. Receptor concentration for GRPR and EGF-R was determined. The levels of mRNA for EGF-R were analyzed using reverse transcriptase-polymerase chain reaction (RT-PCR) and Southern blot analysis. Specific antibodies and primers used were not detailed.[9]



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In Vitro Proliferation Assays

- Cell Lines: Various cancer cell lines including MDA-MB-231, MCF-7 MIII (breast), CFPAC-1 (pancreatic), and C6 (glioma).[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Culture Conditions: Cells were cultured in appropriate media. For some experiments, phenol red-free medium with 5% heat-inactivated and dextran-coated charcoal-treated fetal bovine serum (DCC-FBS) was used to minimize the influence of hormonal substances.[\[3\]](#)
- Treatment: Cells were treated with **RC-3095 TFA** at various concentrations (e.g., 1 nM to 1 μ M), often in the presence or absence of a GRPR agonist like bombesin to assess the inhibitory effect.[\[7\]](#)
- Proliferation Assessment: Cell proliferation was measured using standard laboratory techniques. The specific assays (e.g., MTT, cell counting) were not consistently detailed across the reviewed literature.



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Summary and Future Directions

RC-3095 TFA is a selective GRPR antagonist with demonstrated anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action involves the direct inhibition of GRPR signaling and the subsequent downregulation of the EGFR pathway. While the Phase I clinical trial did not show objective tumor responses in a broad population of patients with advanced solid malignancies, the minor response observed in a patient with a GRP-expressing tumor suggests that a biomarker-driven approach may be necessary for future clinical development. The local toxicity at the injection site also indicates that alternative formulations or delivery methods may be required. Further research is warranted to identify specific cancer types that are most sensitive to GRPR antagonism and to explore combination therapies, as suggested by the synergistic effect observed with temozolomide in a glioma model.

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